molecular formula C13H20ClNO4S2 B2826402 2-[(3-chloro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol CAS No. 1421531-71-6

2-[(3-chloro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol

Cat. No.: B2826402
CAS No.: 1421531-71-6
M. Wt: 353.88
InChI Key: HAQWJILVHZZYFJ-UHFFFAOYSA-N
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Description

2-[(3-Chloro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol is a synthetic specialty chemical offered for research and development purposes. The molecular structure, which incorporates both a benzenesulfonamide and a methylsulfanyl moiety, suggests potential for diverse biological activity. Sulfonamide derivatives are a significant scaffold in medicinal chemistry and are frequently investigated for their ability to interact with enzymatic targets . Specifically, compounds with similar structures have been explored as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR-2) . These receptors are critical targets in oncology research, and the development of novel inhibitors remains a key area of scientific inquiry to overcome drug resistance in cancer therapy . The presence of the methylsulfanyl group may contribute to interactions with hydrophobic pockets in target proteins. This product is intended for use in early-stage discovery research, including target identification, mechanism of action studies, and structure-activity relationship (SAR) analysis. It is supplied with guaranteed high purity and quality. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

3-chloro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO4S2/c1-13(16,6-7-20-3)9-15-21(17,18)10-4-5-12(19-2)11(14)8-10/h4-5,8,15-16H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQWJILVHZZYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the chlorinated aromatic ring and the sulfonamide group.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk synthesis.

    Automation: Automated systems to control reaction conditions precisely.

    Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chloro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

2-[(3-chloro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol has several scientific research applications:

    Medicinal Chemistry: Potential use in the development of new pharmaceuticals due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 2-[(3-chloro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Modifications and Key Analogues

Three analogues were selected for comparison based on substituent variations (Table 1):

Compound Name Substituent Modifications Molecular Weight (Da) LogP (Predicted)
Target Compound 3-Cl, 4-OCH₃; methylsulfanyl; methylene bridge ~338.5 2.8
2-[(4-Methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol 4-OCH₃ (no Cl); methylsulfanyl; methylene bridge ~304.4 2.2
2-[(3-Chloro-4-methoxybenzenesulfonamido)ethyl]-4-(methylsulfanyl)butan-2-ol 3-Cl, 4-OCH₃; methylsulfanyl; ethyl bridge (vs. methylene) ~352.5 3.1
2-[(3-Chloro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfonyl)butan-2-ol 3-Cl, 4-OCH₃; sulfonyl (vs. sulfanyl); methylene bridge ~354.5 1.5

Impact of Substituents on Physicochemical Properties

  • Chloro vs.
  • Methylene vs. Ethyl Bridge : The ethyl linker increases steric bulk, raising molecular weight (352.5 Da vs. 338.5 Da) and lipophilicity (LogP 3.1 vs. 2.8), which may affect membrane permeability.
  • Sulfanyl vs. Sulfonyl Group : Replacing the thioether with a sulfone reduces LogP (1.5 vs. 2.8), decreasing lipophilicity but improving oxidative stability .

Research Findings and Limitations

  • Synthetic Challenges : The methylene bridge and sulfonamide group require precise coupling conditions, as evidenced by molecular weight data for intermediates (e.g., 109.0–124.4 Da fragments in related syntheses) .
  • Data Gaps : Experimental solubility and potency data for the target compound are scarce. Predictions are based on structural analogs and computational models.

Biological Activity

The compound 2-[(3-chloro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol is a synthetic organic molecule with potential biological activities that merit investigation. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₃H₁₈ClN₃O₄S
  • Molecular Weight : 331.81 g/mol
  • CAS Number : 921996-13-6

Structure

The structure of the compound can be represented as follows:

Structural Formula C13H18ClN3O4S\text{Structural Formula }\quad \text{C}_{13}\text{H}_{18}\text{ClN}_3\text{O}_4\text{S}

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties, particularly against Gram-positive bacteria.
  • Antiviral Properties : Some derivatives show potential in inhibiting viral replication, possibly by interfering with viral entry or replication processes.
  • Anti-inflammatory Effects : Compounds containing similar functional groups have demonstrated the ability to modulate inflammatory pathways.

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results showed that modifications in the sulfonamide group enhanced activity against resistant strains .
  • Antiviral Activity :
    • Research on related compounds indicated significant antiviral effects against influenza viruses, where the mechanism involved inhibition of hemagglutinin-mediated viral entry into host cells .
  • Anti-inflammatory Studies :
    • A comparative study assessed the anti-inflammatory properties of various sulfonamide derivatives, finding that those with methylsulfanyl groups exhibited reduced levels of pro-inflammatory cytokines in vitro .

Data Table: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
Antibacterial Effective against Gram-positive bacteria
Antiviral Inhibits influenza virus replication
Anti-inflammatory Reduces pro-inflammatory cytokines

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane).
  • Optimize pH and temperature to avoid hydrolysis of the sulfonamide group.

Advanced: How does the sulfonamido group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The sulfonamido group acts as an electron-withdrawing substituent, activating the benzenesulfonamide moiety for electrophilic aromatic substitution. However, steric hindrance from the 3-chloro and 4-methoxy groups may limit reactivity.

  • Experimental Design :
    • Compare reaction rates of the target compound with analogs lacking substituents (e.g., 4-methoxybenzenesulfonamide) using kinetic studies (UV-Vis or HPLC monitoring) .
    • Computational modeling (DFT) can predict charge distribution and reactive sites, validated by experimental results .

Data Contradictions :
Conflicting reports on sulfonamide reactivity may arise from solvent polarity (e.g., DMF vs. THF) or competing side reactions (e.g., oxidation of the methylsulfanyl group).

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 1.4–1.6 ppm (butan-2-ol CH₃), δ 2.1 ppm (SCH₃), and δ 7.3–7.8 ppm (aromatic protons) .
    • ¹³C NMR : Sulfonamide carbonyl at ~165 ppm, methoxy group at ~55 ppm .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z ~415) confirms molecular weight .
  • IR : Stretches at 3250 cm⁻¹ (N-H), 1150 cm⁻¹ (S=O), and 1050 cm⁻¹ (C-O) .

Validation : Cross-reference with synthesized analogs and computational predictions (e.g., Gaussian or ACD/Labs) .

Advanced: What mechanisms underlie its potential antimicrobial activity?

Answer:
The compound’s bioactivity likely stems from:

Sulfonamide Inhibition : Competes with para-aminobenzoic acid (PABA) in bacterial folate synthesis, disrupting DNA replication .

Thioether-Mediated Redox Modulation : The methylsulfanyl group may induce oxidative stress via glutathione depletion, as observed in analogs .

Q. Experimental Validation :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme Assays : Measure dihydropteroate synthase inhibition using UV-Vis kinetics .

Advanced: How can researchers resolve contradictions in reported antioxidant activity data?

Answer:
Discrepancies may arise from:

  • Impurities : Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity >98% .
  • Assay Variability : Standardize DPPH/ABTS assays with Trolox controls and pH buffering .
  • Structural Analogs : Compare with 4-(methylsulfanyl)butan-2-ol derivatives to isolate the sulfonamido group’s contribution .

Case Study : A 2025 study found that chloro-substitution on the benzene ring enhances radical scavenging by stabilizing phenolic intermediates .

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Liquid-Liquid Extraction : Separate organic (ethyl acetate) and aqueous phases to remove unreacted sulfonyl chloride.
  • Chromatography : Use flash chromatography (silica gel, 230–400 mesh) with a gradient of 10–50% ethyl acetate in hexane .
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water 7:3) to maximize yield and purity .

Yield Optimization : Pilot reactions in small batches (1–5 g) to refine conditions before scaling up.

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